Ethyl 3-anilinophenylcarbamate
CAS No.: 37711-28-7
Cat. No.: VC20127497
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37711-28-7 |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | ethyl N-(3-anilinophenyl)carbamate |
| Standard InChI | InChI=1S/C15H16N2O2/c1-2-19-15(18)17-14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h3-11,16H,2H2,1H3,(H,17,18) |
| Standard InChI Key | WOODPAWHQGLZAE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Ethyl 3-anilinophenylcarbamate belongs to the carbamate family, distinguished by a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an ethyl group and an aniline-substituted phenyl ring. The aniline moiety at the 3-position introduces electron-donating effects, influencing the compound’s reactivity and solubility . The molecular geometry, confirmed via spectroscopic methods such as IR and ¹H-NMR, reveals planar aromatic systems with intramolecular hydrogen bonding between the carbamate oxygen and the aniline nitrogen .
Spectroscopic Validation
Infrared (IR) spectroscopy identifies key functional groups: a strong absorption band at ~1700 cm⁻¹ corresponds to the carbonyl stretch of the carbamate, while N-H stretches appear at ~3350 cm⁻¹ . Nuclear magnetic resonance (NMR) data further resolve the ethyl group (δ 1.33 ppm, triplet; δ 4.25 ppm, quartet) and aromatic protons (δ 6.95–7.57 ppm), corroborating the proposed structure . Mass spectrometry confirms the molecular ion peak at m/z 262.1 (C₁₅H₁₆N₂O₂⁺) .
Synthesis and Optimization
Reaction Pathways
The synthesis of ethyl 3-anilinophenylcarbamate typically involves a multi-step process:
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Formation of the Aniline Intermediate: Reacting 3-aminophenol with acetic anhydride yields 3-acetamidophenol, which is subsequently hydrolyzed to 3-aminophenol .
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Carbamate Formation: The aniline intermediate reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
A study optimizing similar carbamate syntheses demonstrated that using methanol as a solvent and maintaining a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate achieved a 92% yield . These conditions minimize side reactions, such as oxazolidinone formation, which commonly occur during carbamate synthesis .
Critical Parameters
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Solvent Choice: Polar aprotic solvents (e.g., THF, ethyl acetate) enhance reaction efficiency by stabilizing intermediates .
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Temperature Control: Reactions conducted at 20–25°C prevent thermal degradation of the carbamate group .
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Catalysts: Bases like triethylamine facilitate deprotonation of the aniline nitrogen, accelerating nucleophilic attack on ethyl chloroformate .
Biological Activities and Mechanistic Insights
Enzymatic Interactions
Ethyl 3-anilinophenylcarbamate exhibits moderate inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. Molecular docking studies suggest that the carbamate group forms hydrogen bonds with the enzyme’s catalytic triad (Ser203, His447, Glu334) . Comparative data indicate a half-maximal inhibitory concentration (IC₅₀) of 18.7 μM, positioning it as a lead compound for further optimization .
Industrial and Research Applications
Agrochemical Development
Carbamates are widely used as insecticides due to their ability to inhibit AChE in pests. Ethyl 3-anilinophenylcarbamate’s structural analogs, such as carbaryl, demonstrate potent insecticidal activity, though environmental concerns have driven research into less persistent variants .
Polymer Science
The compound’s aromatic and carbamate groups make it a viable monomer for polyurethane synthesis. Polymers incorporating ethyl 3-anilinophenylcarbamate exhibit high thermal stability (decomposition temperature >250°C) and tensile strength (~45 MPa) .
Comparative Analysis of Related Carbamates
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